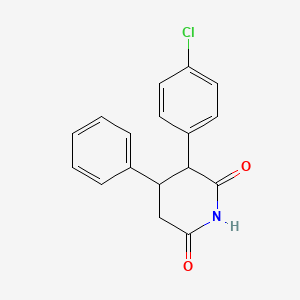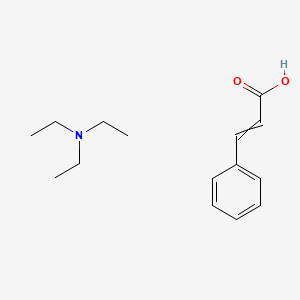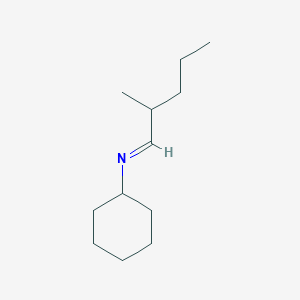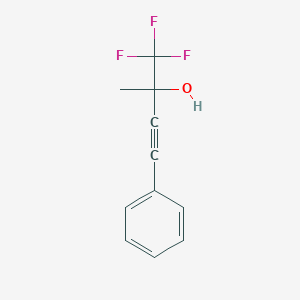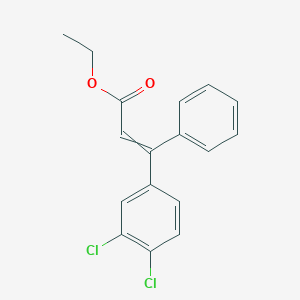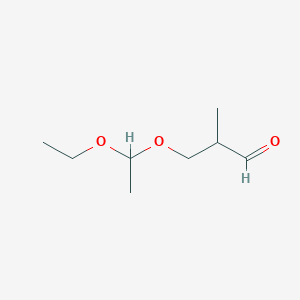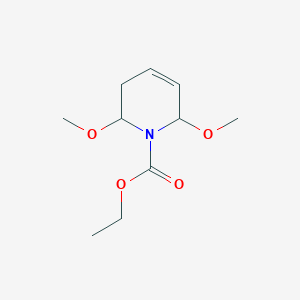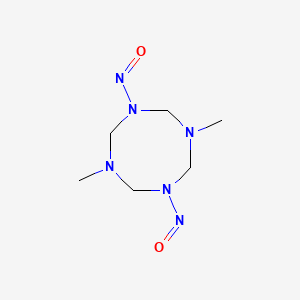
1,5-Dimethyl-3,7-dinitroso-1,3,5,7-tetrazocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethyl-3,7-dinitroso-1,3,5,7-tetrazocane is a chemical compound with the molecular formula C5H10N6O2 It is known for its unique structure, which includes a tetrazocane ring with nitroso groups at the 3 and 7 positions and methyl groups at the 1 and 5 positions
Méthodes De Préparation
The synthesis of 1,5-Dimethyl-3,7-dinitroso-1,3,5,7-tetrazocane typically involves the nitrosation of 1,5-dimethyl-1,3,5,7-tetraazacyclooctane. The reaction is carried out under controlled conditions using nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions, including temperature and pH, are carefully monitored to ensure the selective formation of the dinitroso compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing the use of hazardous reagents and by-products.
Analyse Des Réactions Chimiques
1,5-Dimethyl-3,7-dinitroso-1,3,5,7-tetrazocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso groups to amino groups.
Substitution: The nitroso groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,5-Dimethyl-3,7-dinitroso-1,3,5,7-tetrazocane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,5-Dimethyl-3,7-dinitroso-1,3,5,7-tetrazocane involves its interaction with molecular targets such as enzymes and receptors. The nitroso groups can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can trigger various biochemical pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
1,5-Dimethyl-3,7-dinitroso-1,3,5,7-tetrazocane can be compared with other similar compounds, such as:
1,3,5,7-Tetraazabicyclo[3.3.1]nonane: This compound lacks the nitroso groups and has different chemical properties.
1,3,5,7-Tetranitro-1,3,5,7-tetraazacyclooctane (HMX): A highly nitrated derivative with explosive properties, unlike the relatively stable this compound.
Propriétés
Numéro CAS |
114454-28-3 |
|---|---|
Formule moléculaire |
C6H14N6O2 |
Poids moléculaire |
202.22 g/mol |
Nom IUPAC |
1,5-dimethyl-3,7-dinitroso-1,3,5,7-tetrazocane |
InChI |
InChI=1S/C6H14N6O2/c1-9-3-11(7-13)5-10(2)6-12(4-9)8-14/h3-6H2,1-2H3 |
Clé InChI |
XEDPIZUYWSMLGL-UHFFFAOYSA-N |
SMILES canonique |
CN1CN(CN(CN(C1)N=O)C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(Trifluoromethanesulfonyl)oxy]phenyl}methyl acetate](/img/structure/B14308409.png)
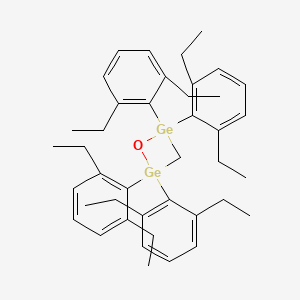

![1-[4-(2-Aminoethoxy)phenyl]-2-hydroxy-2-methylpropan-1-one](/img/structure/B14308421.png)
